molecular formula C15H14N2O3 B116473 cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine CAS No. 58955-94-5

cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine

Cat. No. B116473
CAS RN: 58955-94-5
M. Wt: 270.28 g/mol
InChI Key: PRGQOPPDPVELEG-OKILXGFUSA-N
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Description

Cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine is a drug used to treat epilepsy . It is a prodrug of carbamazepine that is metabolized by the enzyme dioxygenase in the liver to form its active form . It is also a metabolite of the antiepileptic drug, oxcarbazepine .


Synthesis Analysis

Cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine is used for Abbreviated New Drug Application (ANDA) & DMF filing to FDA, toxicity study of respective drug formulation, Quality Control (QC), and analytical studies during commercial production of Carbamazepine .


Molecular Structure Analysis

The molecular formula of cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine is C15H14N2O3 . The molecular weight is 270.28 g/mol . The IUPAC name is (5S,6R)-5,6-dihydroxy-5,6-dihydrobenzobbenzazepine-11-carboxamide .


Chemical Reactions Analysis

The metabolites cis-10,11-dihydroxy-10,11-dihydrocarbamazepine and cis-2,3-dihydroxy-2,3-dihydrocarbamazepine were demonstrated with the native organism and a recombinant host . The metabolites are considered nonharmful .


Physical And Chemical Properties Analysis

The physical and chemical properties of cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine include a molecular weight of 270.28 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 .

Scientific Research Applications

Environmental Monitoring

Martínez Bueno et al. (2016) explored the use of polar organic chemical integrative samplers (POCIS) for detecting pharmaceuticals and their transformation products in marine environments. This study highlighted the detection of residues of anticonvulsant carbamazepine, including its metabolites like cis-10,11-dihydroxy-10,11-dihydrocarbamazepine, in marine water, contributing to the assessment of environmental and human health risks in coastal areas (Martínez Bueno et al., 2016).

Bioremediation Potential

Aukema et al. (2017) conducted an in silico study identifying microbial biodegradation of carbamazepine and its transformation products. They predicted and confirmed that biphenyl dioxygenase from Paraburkholderia xenovorans LB400 could metabolize carbamazepine, resulting in metabolites like cis-10,11-dihydroxy-10,11-dihydrocarbamazepine, which are considered non-harmful. This research sheds light on the biodegradation of pharmaceuticals and their transformation products in the environment (Aukema et al., 2017).

Analytical Method Development

Kimiskidis et al. (2007) developed an HPLC-UV procedure for determining oxcarbazepine and its main metabolites, including cis-10,11-dihydroxy-10,11-dihydrocarbamazepine, in human plasma and cerebrospinal fluid. This method aids in pharmacokinetic studies and therapeutic drug monitoring (Kimiskidis et al., 2007).

Synthesis and Stereochemistry

Heckendorn (1987, 1988) studied the stereoselectivity in the synthesis of cis-10,11-dihydroxy-10,11-dihydrocarbamazepine. This research is significant for understanding the chemical properties and potential synthesis routes of this compound (Heckendorn, 1987), (Heckendorn, 1988).

Metabolic Pathways

Bellucci et al. (1987) explored the metabolism of carbamazepine in humans, focusing on the steric course of enzymatic hydrolysis of the 10,11-epoxide. Their findings on the formation of cis-10,11-dihydroxy-10,11-dihydrocarbamazepine contribute to understanding its role in human metabolism (Bellucci et al., 1987).

properties

IUPAC Name

(5S,6R)-5,6-dihydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8,13-14,18-19H,(H2,16,20)/t13-,14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGQOPPDPVELEG-OKILXGFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)[C@@H]([C@@H](C3=CC=CC=C3N2C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301136368
Record name rel-(10R,11S)-10,11-Dihydro-10,11-dihydroxy-5H-dibenz[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301136368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine

CAS RN

58955-94-5
Record name rel-(10R,11S)-10,11-Dihydro-10,11-dihydroxy-5H-dibenz[b,f]azepine-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58955-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Dibenz(b,f)azepine-5-carboxamide, 10,11-dihydro-10,11-dihydroxy-, (10R,11S)-rel-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058955945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rel-(10R,11S)-10,11-Dihydro-10,11-dihydroxy-5H-dibenz[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301136368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10,11-DIHYDROXY-10,11-DIHYDROCARBAZEPINE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DQ8R1AQ9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
KG Aukema, DE Escalante, MM Maltby… - Environmental …, 2017 - ACS Publications
Emerging contaminants are principally personal care products not readily removed by conventional wastewater treatment and, with an increasing reliance on water recycling, become …
Number of citations: 39 pubs.acs.org
C Zhang, L Barron, S Sturzenbaum - Science of the Total Environment, 2021 - Elsevier
Soil dwelling organisms, plants and many primary consumers in food webs face the challenge of exposure to contaminants of emerging concern (CECs) present in terrestrial systems, …
Number of citations: 39 www.sciencedirect.com
B Seiwert, N Golan-Rozen, C Weidauer… - Environmental …, 2015 - ACS Publications
Transformation products (TPs) of environmental pollutants must be identified to understand biodegradation processes and reaction mechanisms and to assess the efficiency of …
Number of citations: 37 pubs.acs.org
J Zhou, D Wang, F Ju, W Hu, J Liang, Y Bai… - Journal of Hazardous …, 2022 - Elsevier
Although there is growing evidence that micropollutants can be microbially converted in rapid sand filters of drinking water treatment plants (DWTPs), little is known about the …
Number of citations: 11 www.sciencedirect.com
V Emily, WR Rui, Y Hara, AM Adnan, OG Hock… - Carbon - researchgate.net
Carbamazepine (CBZ) is a ubiquitous pharmaceutical pollutant found in various water environments. This is due to the ineffective CBZ removal, despite employing advanced …
Number of citations: 0 www.researchgate.net
PM PM - pdfs.semanticscholar.org
ME/CFS (n= 106) Control (n= 91) Female ME/CFS (n= 75) Female Control (n= 69) mean (SD) mean (SD) mean (SD) mean (SD) 1, 2, 4-benzenetriol 1079.549 (1400.131) 1012.135 (…
Number of citations: 0 pdfs.semanticscholar.org
A Alptekin - 2017
Number of citations: 0

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